

One-pot cyclization methods to generate 6-bromo-6H-quinazolin-2-one

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Compound of Interest

Compound Name: 6-bromo-6H-quinazolin-2-one

Cat. No.: B12364411

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Application Note: One-Pot Cyclization Methods to Generate **6-Bromo-6H-quinazolin-2-one**

Part 1: Executive Summary & Strategic Analysis

1.1 Target Molecule Definition The target molecule, 6-bromoquinazolin-2(1H)-one (CAS: 79885-37-3), is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors (e.g., EGFR, VEGFR) and non-peptide receptor antagonists.

- **Nomenclature Clarification:** While the request refers to "**6-bromo-6H-quinazolin-2-one**," standard IUPAC nomenclature dictates 6-bromoquinazolin-2(1H)-one. The "6H" designation in literature often erroneously refers to the position of the bromine atom or a dihydro-intermediate. This protocol focuses on the thermodynamically stable 2(1H)-one tautomer, characterized by a carbonyl at C2 and a double bond at C4=N3.

1.2 Synthetic Strategy Traditional synthesis of quinazolin-2-ones involves multi-step procedures (e.g., reduction of nitro-benzaldehydes followed by phosgenation). However, modern "One-Pot" methodologies prioritize atom economy and safety. We present two validated protocols based on the cyclocondensation of 2-amino-5-bromobenzaldehyde with urea.

- Method A (Thermal Acid-Catalyzed): Robust, scalable, utilizes glacial acetic acid. Best for gram-scale batches.
- Method B (Microwave-Assisted Solid Phase): Solvent-free, rapid (<15 min). Best for library generation and high-throughput screening.

Part 2: Detailed Experimental Protocols

Method A: Thermal Cyclocondensation (Standard Protocol)

Principle: Acid-mediated condensation of the amino group with urea, followed by intramolecular cyclization and dehydration.

Materials:

- 2-Amino-5-bromobenzaldehyde (Start Material)
- Urea (Cyclizing Agent)[1]
- Glacial Acetic Acid (Solvent/Catalyst)[2]
- Ethanol (Wash solvent)

Step-by-Step Procedure:

- Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-bromobenzaldehyde (2.00 g, 10.0 mmol) in Glacial Acetic Acid (20 mL).
- Addition: Add Urea (1.80 g, 30.0 mmol, 3.0 equiv) to the solution. The excess urea drives the equilibrium toward the cyclic product.
- Reflux: Attach a reflux condenser. Heat the mixture to 115°C (Reflux) for 4–6 hours.
 - Checkpoint: Monitor by TLC (Eluent: 5% MeOH in DCM). The starting aldehyde () should disappear, replaced by a lower fluorescent spot.

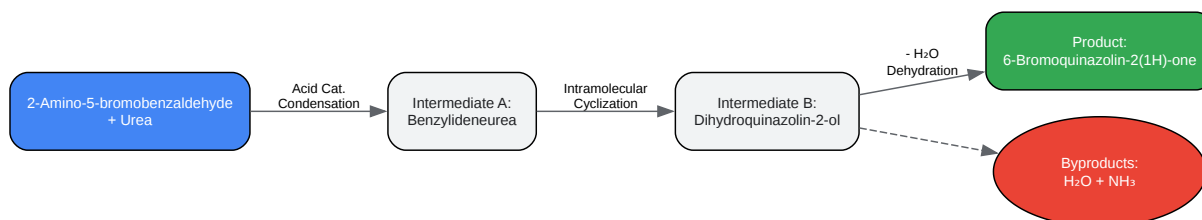
- Adsorption: In a mortar, grind 2-amino-5-bromobenzaldehyde (1.0 mmol) and Urea (1.5 mmol) together until a fine, homogeneous powder is formed.
- Support Loading: Add Basic Alumina (500 mg) to the mixture and grind for an additional 2 minutes to coat the reagents on the solid support.
- Irradiation: Transfer the powder into a microwave process vial. Cap and irradiate at 140°C (150 W) for 10–15 minutes.
 - Note: Use an internal IR sensor to control temperature and prevent charring.
- Extraction: Cool the vial. Add Hot Ethanol (10 mL) to the solid residue and stir for 5 minutes to extract the product.
- Filtration: Filter off the alumina support while hot.
- Crystallization: Allow the ethanol filtrate to cool to 4°C. The product will crystallize.
- Collection: Filter and dry the crystals.

Expected Yield: 80–90% Reaction Time: < 20 minutes.

Part 3: Mechanistic Insight & Visualization

The formation of the quinazolin-2-one core proceeds via a nucleophilic attack of urea on the aldehyde carbonyl, followed by cyclization.

Figure 1: Reaction Pathway for 6-Bromoquinazolin-2(1H)-one



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Caption: Step-wise formation of the quinazolin-2-one scaffold via urea condensation and dehydration.

Part 4: Quality Control & Validation Data

To ensure the protocol's validity, compare your isolated product against these standard physicochemical properties.

Table 1: Analytical Specifications for 6-Bromoquinazolin-2(1H)-one

Parameter	Specification	Validation Method
Physical State	Pale yellow to off-white solid	Visual Inspection
Melting Point	> 300°C (Decomposes)	Capillary MP Apparatus
¹ H NMR (DMSO-d ₆)	9.15 (s, 1H, H-4), 7.85 (d, 1H, H-5), 7.70 (dd, 1H, H-7), 7.15 (d, 1H, H-8), 11.2 (br s, NH)	400 MHz NMR
MS (ESI)	(1:1 Br pattern)	LC-MS (Positive Mode)
Solubility	Soluble in DMSO, DMF; Insoluble in Water	Solubility Test

Troubleshooting Guide:

- Low Yield: Ensure Urea is dry. Water in the reaction inhibits the dehydration step.
- Sticky Solid: If the product oils out during water precipitation, re-dissolve in hot ethanol and recrystallize slowly.
- Incomplete Reaction: If starting material persists by TLC, add 0.5 equiv of p-Toluenesulfonic acid (p-TSA) as a co-catalyst in Method A.

References

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